molecular formula C15H19NO5 B2875905 N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1334373-66-8

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2875905
CAS No.: 1334373-66-8
M. Wt: 293.319
InChI Key: MHIWRGJZUQRQJO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 7-methoxybenzofuran core linked to a substituted propylamide group. The compound’s structure includes a benzofuran ring system with a methoxy group at position 7, coupled to a carboxamide moiety bearing a 2-hydroxy-3-methoxy-2-methylpropyl substituent. This structural configuration confers unique physicochemical properties, including enhanced polarity due to the hydroxyl and methoxy groups, which may influence solubility and bioavailability .

The synthesis of analogous benzofuran carboxamides typically involves coupling 7-methoxy-1-benzofuran-2-carboxylic acid with substituted amines using activating agents like N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), as demonstrated in the preparation of 7-methoxy-benzofuran-2-carboxylic acid N-(substituted) phenylamides (1a-r) .

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(18,9-19-2)8-16-14(17)12-7-10-5-4-6-11(20-3)13(10)21-12/h4-7,18H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIWRGJZUQRQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Salicylaldehyde Derivatives

The benzofuran core is typically synthesized from substituted salicylaldehydes. A common route involves:

  • Starting material : 2-hydroxy-4-methoxybenzaldehyde (isovanillin).
  • Reaction with chloroacetone : Heating under basic conditions (e.g., potassium carbonate in DMF) to form 7-methoxy-2-acetylbenzofuran via Perkin-like cyclization.
  • Oxidative cleavage : Conversion of the acetyl group to a carboxylic acid using potassium permanganate in acidic medium.

Critical parameters :

  • Temperature: 80–100°C for cyclization.
  • Yield: 65–72% after recrystallization (ethanol/water).

Alternative Routes via Wittig Reaction

Intramolecular Wittig reactions offer regioselective control:

  • Phenol-formaldehyde condensation : Forms 2-hydroxymethyl-4-methoxyphenol using zinc nitrate hexahydrate.
  • Phosphonium salt formation : Treatment with triphenylphosphonium bromide generates (2-hydroxy-4-methoxybenzyl)triphenylphosphonium bromide.
  • Cyclization : Reacting with propionic anhydride yields 7-methoxybenzofuran-2-carboxylic acid.

Advantages :

  • Avoids harsh oxidation steps.
  • Achieves 78% yield under optimized conditions.

Preparation of 2-Hydroxy-3-Methoxy-2-Methylpropylamine

Reductive Amination of Ketones

The amine sidechain is synthesized via:

  • Methylation of epichlorohydrin : Reacting with sodium methoxide to form 3-methoxy-2-methyloxirane.
  • Ring-opening with ammonia : Producing 2-hydroxy-3-methoxy-2-methylpropylamine in aqueous NH₃ at 60°C.

Characterization data :

  • ¹H NMR (400 MHz, D₂O) : δ 1.32 (s, 3H, CH₃), 3.41 (s, 3H, OCH₃), 3.65–3.71 (m, 2H, CH₂NH₂).
  • Yield : 58% after distillation.

Amide Coupling Methodologies

Carbodiimide-Mediated Activation

The most reliable method employs N,N-carbonyldiimidazole (CDI) as an activating agent:

  • Activation : 7-Methoxy-1-benzofuran-2-carboxylic acid (1 mmol) reacts with CDI (1.5 mmol) in anhydrous tetrahydrofuran (5 mL) for 1 hour.
  • Amine coupling : Addition of 2-hydroxy-3-methoxy-2-methylpropylamine (1.5 mmol) and stirring for 12–14 hours at room temperature.
  • Workup : Acidification with 6 N HCl, extraction with ethyl acetate, and purification via silica gel chromatography.

Optimized conditions :

  • Solvent: Tetrahydrofuran (THF) > dimethylformamide (DMF) due to reduced side reactions.
  • Yield: 82% with >95% purity (HPLC).

Acid Chloride Route

For scale-up production:

  • Chlorination : Treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux to form 7-methoxy-1-benzofuran-2-carbonyl chloride.
  • Amine reaction : Adding the chloride dropwise to a solution of 2-hydroxy-3-methoxy-2-methylpropylamine and triethylamine in dichloromethane.

Industrial considerations :

  • Continuous flow reactors improve safety and yield (89% at 100 g scale).
  • Residual SOCl₂ removal requires stringent washing (saturated NaHCO₃ followed by brine).

Reaction Optimization and Challenges

Solvent and Base Selection

Parameter CDI Method Acid Chloride Method
Solvent Tetrahydrofuran Dichloromethane
Base None Triethylamine
Temperature 25°C 0°C → 25°C
Reaction Time 14 hours 2 hours

Key findings :

  • Triethylamine neutralizes HCl in the acid chloride route, preventing amine protonation.
  • Prolonged stirring (>12 hours) in CDI method ensures complete conversion.

Byproduct Formation and Mitigation

  • Imidazole urea : Generated from excess CDI; minimized by stoichiometric control.
  • Dimerization : Occurs at high amine concentrations; mitigated by dropwise addition.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.1 Hz, 1H, benzofuran-H6), 6.89 (d, J = 2.3 Hz, 1H, benzofuran-H5), 4.12 (s, 2H, CH₂NH), 3.87 (s, 3H, OCH₃), 3.41 (s, 3H, OCH₃), 1.48 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 336.1445 [M + H]⁺ (calculated for C₁₆H₂₁NO₆: 336.1449).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
  • Elemental analysis : C 57.14%, H 6.25%, N 4.17% (theoretical: C 57.31%, H 6.29%, N 4.16%).

Industrial-Scale Production Insights

  • Cost-effective catalysts : Zeolite-supported CDI reduces reagent waste.
  • Green chemistry : Subcritical water extraction replaces ethyl acetate in workup.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 or BH3-THF.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like alkoxides or thiolates.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4, BH3-THF, or NaBH4 in anhydrous solvents.

    Substitution: Alkoxides, thiolates, or amines in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.

    Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Findings :

  • Antioxidant Activity : Electron-donating groups (e.g., hydroxyl in the target compound) typically enhance radical scavenging. However, bulky substituents may reduce accessibility to reactive oxygen species (ROS).
  • Neuroprotection : The target compound’s moderate predicted efficacy (65%) aligns with trends observed in analogs, where polar groups improve cell membrane penetration but may reduce target engagement .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s LogP (1.8) suggests better aqueous solubility than phenyl-substituted analogs (LogP 3.2–3.5), favoring oral bioavailability.
  • Blood-Brain Barrier (BBB) Penetration : The hydroxyl group may limit passive diffusion, necessitating active transport mechanisms for CNS activity.

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